molecular formula C8H13Br3O2 B13954611 Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester CAS No. 63867-17-4

Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester

Cat. No.: B13954611
CAS No.: 63867-17-4
M. Wt: 380.90 g/mol
InChI Key: KRTPZDITOONUEW-UHFFFAOYSA-N
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Description

Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of butyric acid, where the hydrogen atoms in the butyric acid molecule are replaced by ethyl and tribromoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester typically involves the esterification of butyric acid with 2,2,2-tribromoethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as:

Butyric acid+2,2,2-tribromoethanolButyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester+Water\text{Butyric acid} + \text{2,2,2-tribromoethanol} \rightarrow \text{this compound} + \text{Water} Butyric acid+2,2,2-tribromoethanol→Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester+Water

Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield butyric acid and 2,2,2-tribromoethanol.

    Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The tribromoethyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: Butyric acid and 2,2,2-tribromoethanol.

    Reduction: 2-ethylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in studies involving esterases and other enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, releasing butyric acid and 2,2,2-tribromoethanol. The tribromoethyl group may also interact with other biomolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

    Butyric acid, 2-methyl-, ethyl ester: Another ester derivative of butyric acid with different substituents.

    2-Bromo-2-ethylbutyric acid 2,2,2-tribromoethyl ester: A closely related compound with a similar structure but different substituents.

Uniqueness: Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester is unique due to the presence of the tribromoethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic and industrial applications where such properties are desired.

Properties

CAS No.

63867-17-4

Molecular Formula

C8H13Br3O2

Molecular Weight

380.90 g/mol

IUPAC Name

2,2,2-tribromoethyl 2-ethylbutanoate

InChI

InChI=1S/C8H13Br3O2/c1-3-6(4-2)7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3

InChI Key

KRTPZDITOONUEW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OCC(Br)(Br)Br

Origin of Product

United States

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